2-AMINO-5-(2-FLUOROPHENYL)NICOTINIC ACID
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Overview
Description
2-Amino-5-(2-fluorophenyl)nicotinic acid is an organic compound that belongs to the class of aminonicotinic acids It is characterized by the presence of an amino group at the second position and a fluorophenyl group at the fifth position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-(2-fluorophenyl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzonitrile and 2-aminonicotinic acid.
Nitrile Hydrolysis: The nitrile group of 2-fluorobenzonitrile is hydrolyzed to form the corresponding carboxylic acid.
Coupling Reaction: The resulting 2-fluorobenzoic acid is then coupled with 2-aminonicotinic acid under appropriate conditions to form the target compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, advanced purification techniques, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(2-fluorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(2-fluorophenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-amino-5-(2-fluorophenyl)nicotinic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.
Comparison with Similar Compounds
- 2-Amino-5-fluoropyridine
- 2-Amino-5-(4-fluorophenyl)nicotinic acid
- 2-Amino-5-(3-fluorophenyl)nicotinic acid
Comparison: 2-Amino-5-(2-fluorophenyl)nicotinic acid is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.
Properties
IUPAC Name |
2-amino-5-(2-fluorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-10-4-2-1-3-8(10)7-5-9(12(16)17)11(14)15-6-7/h1-6H,(H2,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXWJHQFEWSMFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673436 |
Source
|
Record name | 2-Amino-5-(2-fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214359-87-1 |
Source
|
Record name | 2-Amino-5-(2-fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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